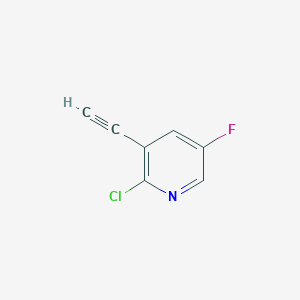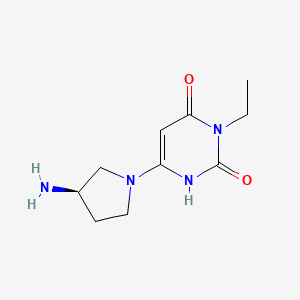
2-Chloro-3-ethynyl-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-ethynyl-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, ethynyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of 2-chloro-5-fluoropyridine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of 2-Chloro-3-ethynyl-5-fluoropyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-ethynyl-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Addition Reactions: Often require electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Yield substituted pyridines.
Addition Reactions: Form addition products with the ethynyl group.
Oxidation and Reduction: Produce oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-3-ethynyl-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-ethynyl-5-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the fluorine and chlorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 3-Ethynylpyridine
- 5-Fluoro-2-ethynylpyridine
Uniqueness
2-Chloro-3-ethynyl-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the ethynyl group, allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .
Propiedades
Fórmula molecular |
C7H3ClFN |
|---|---|
Peso molecular |
155.55 g/mol |
Nombre IUPAC |
2-chloro-3-ethynyl-5-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-6(9)4-10-7(5)8/h1,3-4H |
Clave InChI |
ZDIGUUITLXNQEI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(N=CC(=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)


![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)


![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)

![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

